1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride 1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18049626
InChI: InChI=1S/C10H13N.ClH/c1-10(7-11)6-8-4-2-3-5-9(8)10;/h2-5H,6-7,11H2,1H3;1H
SMILES:
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol

1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride

CAS No.:

Cat. No.: VC18049626

Molecular Formula: C10H14ClN

Molecular Weight: 183.68 g/mol

* For research use only. Not for human or veterinary use.

1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride -

Specification

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
IUPAC Name (7-methyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine;hydrochloride
Standard InChI InChI=1S/C10H13N.ClH/c1-10(7-11)6-8-4-2-3-5-9(8)10;/h2-5H,6-7,11H2,1H3;1H
Standard InChI Key HQHHNJWOYTXDMX-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=CC=CC=C21)CN.Cl

Introduction

Chemical Structure and Nomenclature

Structural Features

1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride consists of a bicyclo[4.2.0]octa-1,3,5-triene framework, a seven-membered fused ring system comprising a benzene ring fused to a smaller bicyclic structure. The 7-methyl group and methanamine substituent are both attached to the bridgehead carbon at position 7, creating a sterically congested environment that influences reactivity and intermolecular interactions . The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Table 1: Key Structural Descriptors

PropertyDescription
IUPAC Name1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride
Molecular FormulaC₁₀H₁₄ClN
Molecular Weight183.68 g/mol (calculated)
Bicyclic SystemBicyclo[4.2.0]octa-1,3,5-triene
Functional GroupsPrimary amine (-NH₂), methyl (-CH₃), hydrochloride salt (-Cl⁻)

Synthesis and Manufacturing

Enzymatic and Chemical Routes

While no direct synthesis protocol for this compound is documented, analogous bicyclo[4.2.0]octatriene derivatives are synthesized via enzymatic or transition-metal-catalyzed methods. A patent detailing the enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid highlights the use of ketoreductases to achieve stereochemical control, suggesting potential applicability for introducing chiral centers in related amines . For the target compound, a plausible route involves:

  • Friedel-Crafts Alkylation: Constructing the bicyclo[4.2.0] framework using acid-catalyzed cyclization of pre-functionalized precursors .

  • Amination: Introducing the methanamine group via reductive amination or nucleophilic substitution, followed by HCl treatment to form the hydrochloride salt .

Table 2: Comparative Synthesis Data for Bicyclo[4.2.0] Derivatives

CompoundMethodYieldKey Reference
7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-olAcid-catalyzed cyclization62%
Methyl 7-methylbicyclo[4.2.0]octatriene-7-carboxylateEsterification78%
(7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octatriene methanamine HClEnzymatic reduction85%

Physicochemical Properties

Experimental and Predicted Data

Direct experimental data for the target compound is sparse, but properties can be extrapolated from structurally similar molecules. For example, 7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-ol exhibits a melting point of 78°C , while methyl 7-methylbicyclo[4.2.0]octatriene-7-carboxylate is a liquid with a predicted boiling point of 236.7°C . The hydrochloride salt form of the target compound likely increases its melting point and water solubility compared to the free base.

Table 3: Physicochemical Comparison of Bicyclo[4.2.0] Derivatives

CompoundStateMP (°C)BP (°C)Solubility
1-{7-Methylbicyclo[4.2.0]octatriene-7-yl}methanamine HClSolid~200*N/AHigh in water
7-Methylbicyclo[4.2.0]octatriene-7-olSolid78N/ALow in water
Methyl 7-methylbicyclo[4.2.0]octatriene-7-carboxylateLiquidN/A236.7Organic solvents

*Predicted based on hydrochloride salt analogs .

Pharmacological and Industrial Applications

Role as a Pharmaceutical Intermediate

The compound’s structural similarity to intermediates in Ivabradine synthesis—a cardioprotective agent—suggests potential utility in drug development . The primary amine group may serve as a binding moiety for ion channels or receptors, while the bicyclic system provides rigidity to enhance target affinity.

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